molecular formula C14H15N3OS B2418892 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide CAS No. 941973-69-9

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2418892
CAS No.: 941973-69-9
M. Wt: 273.35
InChI Key: XTKJGTGTAOFAKQ-UHFFFAOYSA-N
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Description

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of pyridazinone derivatives Pyridazinones are known for their diverse pharmacological activities, making them an attractive target for medicinal chemistry research

Scientific Research Applications

Preparation Methods

The synthesis of 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable acylating agent to form the pyridazinone coreIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide can be compared with other pyridazinone derivatives, such as:

Properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-3-4-11(7-10(9)2)12-5-6-14(17-16-12)19-8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKJGTGTAOFAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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